1-Chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene
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Overview
Description
1-Chloropyrrolidine-2,5-dione: and 1-(ethylsulfanylmethyl)naphthalene 1-(ethylsulfanylmethyl)naphthalene
Preparation Methods
1-Chloropyrrolidine-2,5-dione: is synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the following steps:
- Dissolve succinimide in an appropriate solvent (e.g., water or acetone).
- Add the chlorine source slowly while maintaining the reaction temperature.
- Isolate the product by filtration and recrystallization.
1-(ethylsulfanylmethyl)naphthalene: can be synthesized through a multi-step process involving the introduction of the ethylsulfanylmethyl group onto the naphthalene ring. The general steps include:
- Naphthalene is first brominated to form 1-bromonaphthalene.
- The brominated compound is then reacted with ethylthiol in the presence of a base to form the desired product.
Chemical Reactions Analysis
1-Chloropyrrolidine-2,5-dione: undergoes various types of chemical reactions, including:
Chlorination: It acts as a chlorinating agent, transferring chlorine to substrates such as alkenes and aromatic compounds.
Oxidation: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Common reagents and conditions used in these reactions include:
- Solvents like acetone or dichloromethane.
- Mild temperatures to prevent decomposition.
Major products formed from these reactions include chlorinated organic compounds and oxidized alcohols.
1-(ethylsulfanylmethyl)naphthalene: can undergo:
Substitution reactions: The ethylsulfanylmethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione: has several scientific research applications:
Organic synthesis: Used as a chlorinating agent and mild oxidant in various organic reactions.
Pharmaceuticals: Serves as an intermediate in the synthesis of antibiotics and other pharmaceutical compounds.
Rubber industry: Used in the preparation of rubber additives.
1-(ethylsulfanylmethyl)naphthalene: is used in:
Material science:
Chemical research: Studied for its reactivity and potential use in synthesizing complex organic molecules.
Mechanism of Action
1-Chloropyrrolidine-2,5-dione: exerts its effects through the release of chlorine atoms, which can react with various substrates. The N–Cl bond is highly reactive, making it an effective chlorinating agent . The compound can also act as a mild oxidant by transferring oxygen atoms to substrates.
1-(ethylsulfanylmethyl)naphthalene: interacts with molecular targets through its ethylsulfanylmethyl group, which can undergo various chemical transformations
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione: is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar structures and reactivity patterns but differ in their halogen atoms, which influence their reactivity and applications.
1-(ethylsulfanylmethyl)naphthalene: can be compared to other naphthalene derivatives with different substituents. The presence of the ethylsulfanylmethyl group imparts unique properties, making it distinct from other naphthalene compounds.
Properties
CAS No. |
65824-54-6 |
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Molecular Formula |
C17H18ClNO2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;1-(ethylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C13H14S.C4H4ClNO2/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12;5-6-3(7)1-2-4(6)8/h3-9H,2,10H2,1H3;1-2H2 |
InChI Key |
IGWHEGKUSABFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC2=CC=CC=C21.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
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